

Structure-Activity Relationship of Biotin Protein Ligase-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *Biotin protein ligase-IN-1*

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Introduction

Biotin Protein Ligase (BPL), an essential enzyme in both prokaryotic and eukaryotic organisms, catalyzes the ATP-dependent covalent attachment of biotin to a specific lysine residue on biotin-dependent enzymes. This post-translational modification is critical for various metabolic pathways, including fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. The essentiality and conservation of BPL make it an attractive target for the development of novel antibacterial agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Biotin protein ligase-IN-1** (also known as Bio-9), a potent inhibitor of BPL with significant antibacterial activity.

Mechanism of Action of Biotin Protein Ligase

Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.^{[1][2]} First, BPL activates biotin by coupling it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.^{[1][2]} In the second step, the activated biotin is transferred from the biotinyl-5'-AMP intermediate to the ϵ -amino group of a conserved lysine residue on the acceptor protein, releasing AMP.^{[1][2]}

Biotin protein ligase-IN-1 and its analogs are designed as stable mimics of the biotinyl-5'-AMP intermediate, acting as competitive inhibitors that block the active site of BPL and prevent the biotinylation of its substrates.^{[3][4]}

Structure-Activity Relationship of Biotin Protein Ligase-IN-1 and Analogs

The development of **Biotin protein ligase-IN-1** (Bio-9) stemmed from the optimization of an earlier inhibitor, Bio-AMS, which showed metabolic instability. The SAR studies focused on modifying the acyl-sulfamide linker to improve metabolic stability while maintaining or enhancing inhibitory potency.^{[3][4]}

Table 1: Structure-Activity Relationship Data for Biotin Protein Ligase Inhibitors

Compound ID	Modification	Kd (nM) vs. M. tuberculosis BPL	MIC vs. M. tuberculosis (μM)	MIC vs. S. aureus (μM)	IC50 vs. HepG2 (μM)
Bio-9	Isosteric analogue of Bio-AMS	7[3]	20[3]	0.2[3]	>100[3]
Bio-3	Linker modification	Inactive	Inactive	Inactive	ND
Bio-7	One-atom longer aminoalkyl linker	ND	Inactive	~0.2	ND
Bio-10	Bio-AMS analogue	ND	Inactive	Inactive	ND
Bio-11	Bio-AMS analogue	ND	Inactive	Inactive	ND
Bio-12	Bio-AMS analogue	ND	Inactive	Inactive	ND
Bio-13	Bio-AMS analogue	ND	Inactive	Inactive	ND

ND: Not Determined

The data reveals that modifications to the linker region are generally not well-tolerated in *M. tuberculosis*, as seen with the inactivity of Bio-3 and Bio-7 against this species.[3] However, these changes are better accommodated by the *S. aureus* BPL, with Bio-7 showing comparable potency to Bio-9.[3] The isosteric analogue, Bio-9, demonstrates potent activity against both methicillin-sensitive (*S. aureus*) and methicillin-resistant (*S. aureus*) strains, with a remarkable 100-fold increase in potency compared to its activity against *M. tuberculosis*. [3] Importantly, Bio-9 exhibits low cytotoxicity against human HepG2 cells, with an IC50 value greater than 100 μM . [3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is used to determine the dissociation constant (K_d) of inhibitors binding to Biotin Protein Ligase.

- **Protein and Ligand Preparation:** Recombinant BPL from *M. tuberculosis* is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (e.g., Bio-9) is dissolved in the same buffer to minimize heats of dilution.
- **ITC Instrument Setup:** The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at the desired temperature (e.g., 25°C).
- **Sample Loading:** The sample cell is loaded with a solution of BPL (e.g., 10-20 μ M), and the injection syringe is filled with a solution of the inhibitor (e.g., 100-200 μ M).
- **Titration:** A series of small injections (e.g., 2 μ L) of the inhibitor solution are made into the sample cell containing the BPL solution. The heat change associated with each injection is measured.
- **Data Analysis:** The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.

Microbroth Dilution Assay for Antibacterial Activity (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent required to inhibit the visible growth of a microorganism.

- **Inoculum Preparation:** A suspension of the bacterial strain (e.g., *S. aureus* ATCC 29213) is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). This is then further diluted to achieve the final desired inoculum concentration (approximately 5×10^5 CFU/mL) in the assay wells.

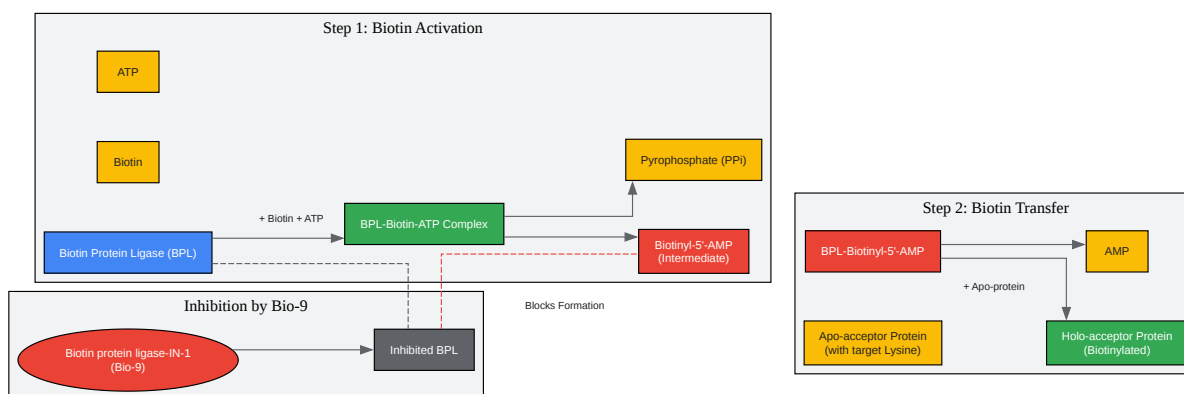
- **Compound Preparation:** The test compound (e.g., Bio-9) is serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no compound (positive control) are included.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

XTT Assay for Cytotoxicity

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulphophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability.

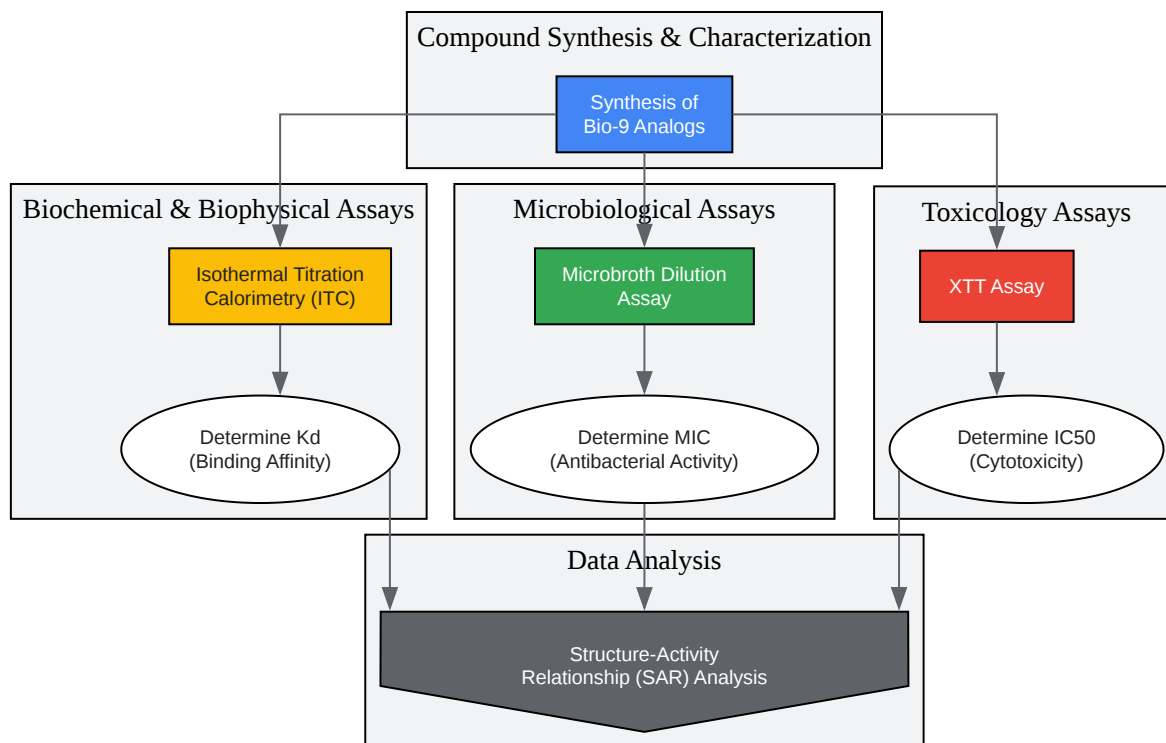
- **Cell Seeding:** Human liver cancer cells (HepG2) are seeded into a 96-well plate at a density of approximately 1×10^4 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., Bio-9) and incubated for a further 48 hours.
- **XTT Reagent Preparation:** Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent.
- **Incubation with XTT:** The culture medium is removed from the wells, and the XTT reagent mixture is added to each well. The plate is then incubated for 2-4 hours at 37°C.
- **Absorbance Measurement:** The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 660 nm).
- **Data Analysis:** The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations



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Caption: Mechanism of Biotin Protein Ligase and Inhibition by Bio-9.



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Caption: Experimental Workflow for SAR Studies of BPL Inhibitors.

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